Methyl 4-oxo-3-phenylpentanoate
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Overview
Description
Methyl 4-oxo-3-phenylpentanoate is an organic compound with the molecular formula C12H14O3. It is a methyl ester derivative of 4-oxo-3-phenylpentanoic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-oxo-3-phenylpentanoate can be synthesized through several methods. One common approach involves the esterification of 4-oxo-3-phenylpentanoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of phenylacetic acid with methyl acetoacetate under basic conditions, followed by acidification to yield the desired ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-oxo-3-phenylpentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxo-3-phenylpentanoic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products:
Oxidation: 4-oxo-3-phenylpentanoic acid.
Reduction: 4-hydroxy-3-phenylpentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-oxo-3-phenylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Methyl 4-oxo-3-phenylpentanoate involves its interaction with specific molecular targets. It can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
- Methyl 4-oxo-3-phenylbutanoate
- Ethyl 4-oxo-3-phenylpentanoate
- Methyl 4-oxo-3-phenylhexanoate
Comparison: Methyl 4-oxo-3-phenylpentanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 4-oxo-3-phenylpentanoate |
InChI |
InChI=1S/C12H14O3/c1-9(13)11(8-12(14)15-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
InChI Key |
GIZVJCPKRJXIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
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